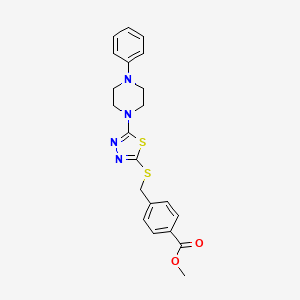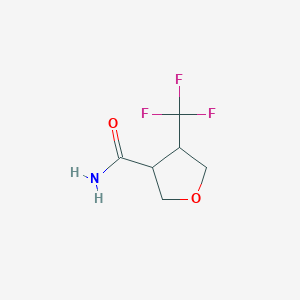
4-(Trifluoromethyl)oxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)oxolane-3-carboxamide, also known as TFOCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TFOCA is a derivative of oxolane, which is a cyclic ether compound. The trifluoromethyl group in TFOCA makes it a highly stable compound, and its unique structure has made it a promising candidate for use in different scientific research applications.
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethyl)oxolane-3-carboxamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in viral replication and cancer cell growth. 4-(Trifluoromethyl)oxolane-3-carboxamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(Trifluoromethyl)oxolane-3-carboxamide has been reported to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to the inhibition of viral replication and cancer cell growth. 4-(Trifluoromethyl)oxolane-3-carboxamide has also been found to induce apoptosis in cancer cells, which can lead to the death of these cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(Trifluoromethyl)oxolane-3-carboxamide in lab experiments is its stability. 4-(Trifluoromethyl)oxolane-3-carboxamide is a highly stable compound, which makes it easy to handle and store. It is also relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one of the limitations of using 4-(Trifluoromethyl)oxolane-3-carboxamide is its potential toxicity. 4-(Trifluoromethyl)oxolane-3-carboxamide has been reported to be toxic to certain cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 4-(Trifluoromethyl)oxolane-3-carboxamide in scientific research. One of the most promising areas is in the development of new drugs. 4-(Trifluoromethyl)oxolane-3-carboxamide has been found to have antiviral and anticancer properties, and its unique structure makes it a promising candidate for the development of new drugs that can target specific cellular pathways. Another future direction is in the study of the mechanism of action of 4-(Trifluoromethyl)oxolane-3-carboxamide. Further research is needed to fully understand how 4-(Trifluoromethyl)oxolane-3-carboxamide inhibits the activity of certain enzymes and induces apoptosis in cancer cells. Additionally, 4-(Trifluoromethyl)oxolane-3-carboxamide could be used in the development of new materials and catalysts, as its unique structure makes it a promising candidate for these applications.
Méthodes De Synthèse
The synthesis of 4-(Trifluoromethyl)oxolane-3-carboxamide involves the reaction of 4-hydroxy-2,2,3,3-tetrafluorobutane-1,4-diol with ethyl chloroformate, followed by cyclization with ammonia. This method has been reported to yield 4-(Trifluoromethyl)oxolane-3-carboxamide in good yields and with high purity.
Applications De Recherche Scientifique
4-(Trifluoromethyl)oxolane-3-carboxamide has been found to have potential applications in various areas of scientific research. One of the most promising applications of 4-(Trifluoromethyl)oxolane-3-carboxamide is in the development of new drugs. 4-(Trifluoromethyl)oxolane-3-carboxamide has been reported to have antiviral and anticancer properties, and its unique structure makes it a promising candidate for the development of new drugs that can target specific cellular pathways.
Propriétés
IUPAC Name |
4-(trifluoromethyl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)4-2-12-1-3(4)5(10)11/h3-4H,1-2H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRMWFFEMJBDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)oxolane-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2725223.png)
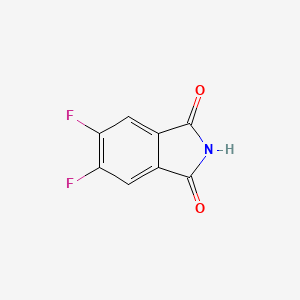
ammoniumolate](/img/structure/B2725225.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2725227.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2725228.png)
![N-[2-[4-(4-fluorophenyl)piperazino]-2-(2-furyl)ethyl]thiophene-2-carboxamide](/img/structure/B2725231.png)
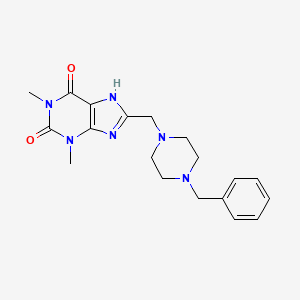

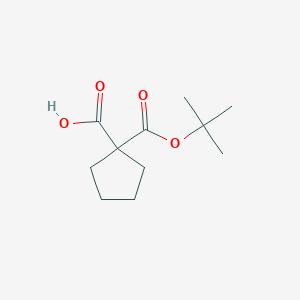
![isopropyl 2,7-dimethyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2725238.png)
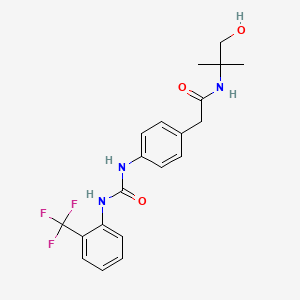

![3-Chloroisoxazolo[4,5-b]pyridine](/img/structure/B2725242.png)
